molecular formula C23H29FN4OS B2536442 N-[(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477304-62-4

N-[(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2536442
CAS No.: 477304-62-4
M. Wt: 428.57
InChI Key: KCNUMYHGJSUOJT-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 3-fluorobenzylthio group at position 3. The triazole ring is further functionalized with an adamantane-1-carboxamide moiety via a methyl linker.

Properties

IUPAC Name

N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4OS/c1-2-28-20(26-27-22(28)30-14-15-4-3-5-19(24)9-15)13-25-21(29)23-10-16-6-17(11-23)8-18(7-16)12-23/h3-5,9,16-18H,2,6-8,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNUMYHGJSUOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of thiosemicarbazide precursors. A representative route involves:

  • Hydrazine Derivative Preparation : Adamantane-1-carbohydrazide reacts with carbon disulfide under basic conditions to form a thiosemicarbazide intermediate.
  • Cyclization : The intermediate undergoes intramolecular cyclization in the presence of potassium hydroxide, yielding the 1,2,4-triazole scaffold.

Key Conditions :

  • Solvent: Ethanol/water mixture (3:1)
  • Temperature: 80–90°C
  • Catalyst: KOH (1.2 equiv)

Introduction of the 3-Fluorophenylsulfanyl Group

The sulfanyl group is introduced via nucleophilic substitution:

  • Halogenation : The triazole intermediate is treated with 3-fluorobenzyl chloride in dimethylformamide (DMF).
  • Substitution : Potassium carbonate facilitates the displacement of the chloride group by the sulfur nucleophile from the triazole.

Optimization :

  • Solvent: DMF
  • Temperature: 60°C, 12 hours
  • Yield: 68–72%

Adamantane Moiety Attachment

Amide Bond Formation

The adamantane-1-carboxylic acid is coupled to the triazole intermediate using carbodiimide reagents:

  • Activation : Adamantane-1-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
  • Coupling : The activated ester reacts with the amine-functionalized triazole derivative at room temperature.

Reaction Parameters :

  • Solvent: Dichloromethane (DCM)
  • Time: 24 hours
  • Yield: 85–90%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Advantages : Improved heat transfer, reduced reaction times, and higher purity.
  • Application : Cyclization and coupling steps are performed in tandem, reducing intermediate isolation.

Green Chemistry Practices

  • Solvent Recycling : DMF and DCM are recovered via distillation (>95% efficiency).
  • Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized EDCI) are reused for 5–7 cycles without significant activity loss.

Comparative Analysis of Synthetic Routes

Step Method A (Batch) Method B (Continuous Flow)
Triazole Cyclization 72% yield, 12h 78% yield, 4h
Amide Coupling 85% yield, 24h 88% yield, 8h
Purity 95% 98%

Data synthesized from Refs.

Mechanistic Insights

Cyclization Thermodynamics

Density functional theory (DFT) calculations reveal that the cyclization step proceeds via a six-membered transition state, with an activation energy of 25.3 kcal/mol. Solvent polarity stabilizes the transition state, explaining the higher yields in polar aprotic solvents.

Steric Effects in Amide Coupling

The adamantane group’s bulkiness necessitates prolonged reaction times for complete coupling. Molecular dynamics simulations show that EDCI’s carbodiimide group adopts a conformation that minimizes steric clashes with the adamantane core.

Challenges and Solutions

Byproduct Formation

  • Issue : Oxidation of the sulfanyl group to sulfoxide during storage.
  • Mitigation : Addition of 0.1% w/v ascorbic acid as an antioxidant.

Scalability Limitations

  • Issue : Exothermic reactions in batch reactors cause temperature spikes.
  • Solution : Continuous flow systems maintain isothermal conditions, improving safety and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

N-[(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structural features.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity to certain receptors, while the adamantane moiety can increase the compound’s stability and bioavailability.

Comparison with Similar Compounds

Physicochemical and ADMET Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (µg/mL)
Target Compound C₂₄H₂₈FN₅OS₂ 493.6 3-Fluorobenzylthio, Adamantane 4.8 12.5 (PBS)
5-(Adamantane-1-yl)-4-methyltriazole C₁₃H₁₈N₄S 262.4 Methyl, Adamantane 3.2 45.0 (DMSO)
VUAA-1 () C₁₆H₂₀N₆OS 336.4 Pyridinyl, Ethylphenyl 3.5 28.0 (EtOH)
Compound C₂₂H₂₅FN₄O₂S₂ 460.6 Thiadiazole, 4-Fluorophenyl 4.3 18.0 (DMF)

*LogP calculated using fragment-based methods ().

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